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Compound of Interest

Compound Name:
2-(4-Methoxyphenyl)-3-methyl-5-

methoxyindole

CAS No.: 91444-18-7

Cat. No.: B051626

Get Quote

The indole nucleus is a cornerstone of heterocyclic chemistry, representing a privileged scaffold

in a vast array of biologically active compounds and natural products. The specific molecule, 2-
(4-Methoxyphenyl)-3-methyl-5-methoxyindole, is a highly functionalized derivative,

embodying features that are of significant interest to medicinal chemists and drug development

professionals. Its structure combines the indole core with two strategically placed methoxy

groups, which are known to favorably influence a molecule's pharmacokinetic and

pharmacodynamic profiles.[1] The presence of methoxy groups can enhance metabolic

stability, improve membrane permeability, and provide specific hydrogen bond accepting

capabilities, making them a valuable tool in drug design.[1] This guide provides a detailed

exploration of the fundamental chemistry of this compound, from its logical synthesis and

mechanistic underpinnings to its characterization and potential role as a pharmaceutical

building block.[2]

Section 1: Molecular Structure and Physicochemical
Properties
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The molecule features a central indole ring system. A 4-methoxyphenyl group is attached at the

C2 position, a methyl group at the C3 position, and a second methoxy group at the C5 position.

This substitution pattern defines its chemical behavior and potential for biological interaction.

Property Value

IUPAC Name
2-(4-methoxyphenyl)-5-methoxy-3-methyl-1H-

indole

Molecular Formula C₁₇H₁₇NO₂

Molecular Weight 267.32 g/mol

Canonical SMILES
CC1=C(C2=CC=C(C=C2)OC)NC3=C1C=C(C=

C3)OC

Hydrogen Bond Donors 1 (indole N-H)

Hydrogen Bond Acceptors 2 (methoxy oxygens)

logP (Predicted) ~4.2

Section 2: Retrosynthesis and Mechanistic
Elucidation via Fischer Indolization
The most robust and historically significant method for constructing the 2,3-disubstituted indole

core of this molecule is the Fischer Indole Synthesis.[3][4] First discovered in 1883, this

reaction remains a premier strategy due to its reliability and tolerance for a wide range of

functional groups.[5][6] The reaction proceeds by the acid-catalyzed thermal cyclization of an

arylhydrazone.[6][7]

Causality of Synthetic Choice
The selection of the Fischer Indolization is a logical choice driven by the accessibility of the

starting materials. The synthesis is designed to build the indole scaffold from two simpler,

commercially available or readily synthesized fragments: a substituted arylhydrazine and a

ketone. This convergent approach is efficient and allows for modular variation of the

substituents.
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Reaction Mechanism
The mechanism is a well-studied, elegant cascade of classical organic transformations.[6]

Hydrazone Formation: The process begins with the condensation of (4-

methoxyphenyl)hydrazine with 1-(4-methoxyphenyl)propan-1-one to form the key

arylhydrazone intermediate.

Tautomerization: In the presence of an acid catalyst, the hydrazone tautomerizes to its ene-

hydrazine form.

[8][8]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The ene-hydrazine

undergoes a[8][8]-sigmatropic rearrangement (akin to a Claisen rearrangement) to form a di-

imine intermediate, breaking a weak N-N bond and forming a strong C-C bond.

Aromatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack

of the terminal amine onto one of the imine carbons to form a five-membered heterocyclic

aminal.

Ammonia Elimination: The final step involves the acid-catalyzed elimination of a molecule of

ammonia from the aminal, which results in the formation of the stable, aromatic indole ring.

Fischer Indole Synthesis Mechanism

Starting Materials
Reaction Intermediates

Final Product4-Methoxyphenylhydrazine

Arylhydrazone

 Condensation 

1-(4-Methoxyphenyl)propan-1-one
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 Acid-catalyzed
Tautomerization Di-imine Intermediate

(Post-[3,3] Rearrangement)

 [3,3]-Sigmatropic
Rearrangement 

Cyclized Aminal

 Aromatization &
Nucleophilic Attack 2-(4-Methoxyphenyl)-3-methyl-

5-methoxyindole

 Elimination
of NH3 

Click to download full resolution via product page

A diagram illustrating the key stages of the Fischer Indole Synthesis.

Experimental Protocol: A Self-Validating Workflow
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This protocol outlines a standard laboratory procedure for the synthesis, including in-process

checks to ensure reaction completion and purity.

Step 1: Synthesis of the Arylhydrazone Intermediate

To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium

acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

Add 1-(4-methoxyphenyl)propan-1-one (1.0 eq) to the mixture.

Heat the reaction mixture to reflux for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

materials are consumed.

Upon completion, cool the mixture to room temperature and add cold water to precipitate the

hydrazone product.

Filter the solid, wash with cold water, and dry under vacuum. The product can be used in the

next step without further purification if TLC shows a single major spot.

Step 2: Acid-Catalyzed Indolization

Add the dried arylhydrazone from Step 1 to a flask containing a suitable acid catalyst.

Polyphosphoric acid (PPA) is an effective catalyst and can serve as the solvent. Alternatively,

a mixture of acetic acid and a Lewis acid like ZnCl₂ can be used.[6]

Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours.

Monitor the formation of the indole product by TLC.

After the reaction is complete, cool the mixture and carefully quench by pouring it onto

crushed ice with stirring.

Neutralize the mixture with a saturated solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to yield the pure 2-(4-
Methoxyphenyl)-3-methyl-5-methoxyindole.
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1. Combine Hydrazine & Ketone
in Ethanol

2. Reflux (2-4h)
Monitor by TLC

3. Precipitate Hydrazone
with Water

4. Filter and Dry
Intermediate

5. Add Catalyst (PPA/ZnCl₂)
Heat (100-120°C)
Monitor by TLC

6. Quench on Ice
Neutralize

7. Ethyl Acetate
Extraction

8. Column Chromatography

9. Pure Product
Characterization
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Experimental workflow for the two-step synthesis of the target indole.
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Section 3: Spectroscopic Characterization Profile
(Anticipated)
Structural confirmation of the final product is achieved through a combination of standard

spectroscopic techniques. Based on the known effects of the substituents and data from

analogous structures, the following spectral data can be anticipated.[9][10]

Technique Expected Observations

¹H NMR

- N-H Proton: A broad singlet around δ 8.0-8.5

ppm. - Aromatic Protons: Multiple signals in the

δ 6.8-7.5 ppm range. Protons on the 4-

methoxyphenyl ring will appear as two distinct

doublets (AA'BB' system). Protons on the indole

core will show characteristic couplings. -

Methoxy Protons: Two sharp singlets, each

integrating to 3H, around δ 3.8-3.9 ppm. -

Methyl Protons: A sharp singlet, integrating to

3H, around δ 2.3-2.4 ppm.

¹³C NMR

- Indole & Phenyl Carbons: Multiple signals in

the aromatic region (δ 110-160 ppm). The

carbon bearing the methoxy group (C-O) will be

downfield. - Methoxy Carbons: Two signals

around δ 55-56 ppm. - Methyl Carbon: A signal

in the aliphatic region, around δ 10-12 ppm.

Mass Spec (HRMS)
- Molecular Ion (M⁺): A prominent peak

corresponding to the exact mass of C₁₇H₁₇NO₂.

IR Spectroscopy

- N-H Stretch: A sharp to medium peak around

3400 cm⁻¹. - C-H Aromatic Stretch: Peaks just

above 3000 cm⁻¹. - C-O (Ether) Stretch: Strong,

characteristic peaks in the 1250-1050 cm⁻¹

region.
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Section 4: Chemical Reactivity and Significance in
Drug Discovery
The chemical reactivity of 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole is primarily

governed by the electron-rich nature of the indole nucleus, further enhanced by the two

electron-donating methoxy groups.

N-H Acidity and Alkylation: The indole nitrogen is weakly acidic and can be deprotonated with

a strong base, allowing for alkylation or acylation at the N1 position to generate further

derivatives.

Electrophilic Aromatic Substitution: While the C3 position, the typical site for electrophilic

attack on indoles, is blocked by a methyl group, the ring remains activated. Electrophilic

substitution may occur at the C4 or C6 positions of the indole core, though conditions would

need to be carefully controlled.

From a drug discovery perspective, this molecule serves as an advanced intermediate. The

indole scaffold is a well-established pharmacophore found in numerous approved drugs. The

specific substitution pattern here—a phenyl group at C2 and a methyl at C3—is common in

compounds targeting nuclear receptors, kinases, and other enzyme classes. The methoxy

groups provide handles for improving physicochemical properties, a critical aspect of

transforming a biologically active "hit" compound into a viable drug candidate.[1]

Conclusion
2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole is a molecule of significant synthetic and

medicinal interest. Its construction is most logically achieved via the venerable Fischer Indole

Synthesis, a process rooted in a clear and predictable mechanistic pathway. Its structure is rich

with features—an electron-rich aromatic system, hydrogen bonding capabilities, and

metabolically relevant functional groups—that make it and its derivatives prime candidates for

investigation in modern drug discovery programs. This guide provides the fundamental

chemical framework necessary for researchers to synthesize, characterize, and further explore

the potential of this valuable heterocyclic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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